molecular formula C18H17N3O3 B2546784 N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1029724-44-4

N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2546784
CAS No.: 1029724-44-4
M. Wt: 323.352
InChI Key: YMUQKGBZYRKDNS-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide” typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reactions:

    Ether Formation: The final step involves the formation of the ether linkage between the quinazoline core and the acetamide moiety. This can be done through nucleophilic substitution reactions using appropriate leaving groups and nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinazoline ring or the acetamide moiety, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide” would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other compounds with a quinazoline core, such as gefitinib or erlotinib, which are used as anti-cancer agents.

    Methoxyphenyl Derivatives: Compounds like methoxyphenamine, which have similar structural features.

Uniqueness

“N-(2-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-14-8-4-3-7-13(14)18(20-12)24-11-17(22)21-15-9-5-6-10-16(15)23-2/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQKGBZYRKDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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